D-Ribulose 5-phosphate

概要

説明

リブロース-5-リン酸は、ペントースリン酸経路とカルビン回路における重要な中間体です。それは細胞代謝、特にヌクレオチドと核酸の合成において重要な役割を果たします。 この化合物は、グルコース-6-リン酸に対するホスホグルコン酸脱水素酵素の作用によって形成されます .

準備方法

合成経路と反応条件: リブロース-5-リン酸は、ホスホグルコン酸脱水素酵素を含む酵素反応によって合成することができます。 この酵素は、グルコース-6-リン酸の酸化をリブロース-5-リン酸に、NADP+のNADPHへの同時還元を触媒します .

工業的生産方法: リブロース-5-リン酸の工業的生産は、多くの場合、微生物発酵を伴います。 例えば、枯草菌は、リブロース-5-リン酸-3-エピメラーゼ遺伝子に突然変異を導入することによって、リブロース-5-リン酸の生産を強化するように遺伝子操作できます .

化学反応の分析

反応の種類: リブロース-5-リン酸は、異性化とエピマー化を含むいくつかの種類の反応を受けます。 それは、ホスホペントース異性化酵素によってリボース-5-リン酸に、ホスホペントースエピメラーゼによってキシロース-5-リン酸に変換することができます .

一般的な試薬と条件:

異性化: 生理的条件下で、ホスホペントース異性化酵素によって触媒されます。

主な製品:

リボース-5-リン酸: ヌクレオチドと補酵素の生合成の前駆体。

キシロース-5-リン酸: ペントースリン酸経路の非酸化段階で使用されて、芳香族アミノ酸とエネルギー生産の合成のための前駆体分子を生成します.

4. 科学研究の応用

リブロース-5-リン酸は、科学研究においてさまざまな用途があります:

科学的研究の応用

Role in Metabolic Pathways

D-Ribulose 5-phosphate is primarily involved in the pentose phosphate pathway (PPP) and the Calvin cycle , both crucial for carbon metabolism.

- Pentose Phosphate Pathway : Ru5P is generated through the oxidative phase of the PPP and serves as a substrate for various enzymes, including this compound 3-epimerase. This pathway is essential for producing NADPH and ribose-5-phosphate, which are vital for nucleotide synthesis and cellular redox balance .

- Calvin Cycle : In the Calvin cycle, Ru5P is regenerated from ribulose-1,5-bisphosphate (RuBP) through the action of ribulose-5-phosphate 3-epimerase. This regeneration is crucial for maintaining the cycle's efficiency in carbon fixation .

Enzymatic Functions

The enzyme This compound 3-epimerase (RPE) catalyzes the conversion between this compound and D-xylulose 5-phosphate. This reaction plays a critical role in balancing the flow of carbon through metabolic pathways.

- Structural Insights : Recent studies have elucidated the structural characteristics of RPE, revealing its dependence on Fe(2+) for catalysis. The enzyme's active site architecture facilitates efficient substrate binding and conversion, highlighting its importance in metabolic regulation .

- Biochemical Characterization : The high-level expression and purification of RPE from various sources have enabled detailed biochemical characterization, providing insights into its kinetic properties and regulatory mechanisms .

Applications in Biotechnology

This compound has potential applications in biotechnology, particularly in metabolic engineering and synthetic biology.

- Metabolic Engineering : By manipulating pathways involving Ru5P, researchers can enhance the production of valuable metabolites such as biofuels and pharmaceuticals. For instance, engineering strains to optimize Ru5P levels can improve yields in microbial fermentation processes .

- Synthetic Biology : The incorporation of Ru5P into synthetic pathways can facilitate the biosynthesis of complex molecules. The ability to control Ru5P levels allows for fine-tuning of metabolic fluxes, making it a target for synthetic biology applications .

Case Studies

Several studies illustrate the diverse applications of this compound:

作用機序

リブロース-5-リン酸は、主にペントースリン酸経路への関与を通じてその効果を発揮します。それは、ヌクレオチド生合成とエネルギー生産に重要なリボース-5-リン酸とキシロース-5-リン酸に変換されます。 酵素ホスホグルコン酸脱水素酵素は、NADP+のNADPHへの還元を伴って、グルコース-6-リン酸からリブロース-5-リン酸の形成を触媒します .

類似の化合物:

リボース-5-リン酸: リブロース-5-リン酸の異性体で、ヌクレオチド生合成に関与しています.

キシロース-5-リン酸: リブロース-5-リン酸のエピマーで、ペントースリン酸経路の非酸化段階に関与しています.

フルクトース-6-リン酸: ペントースリン酸経路の別の中間体で、解糖系と糖新生に関与しています.

独自性: リブロース-5-リン酸は、ペントースリン酸経路の酸化段階と非酸化段階の両方における二重の役割のためにユニークです。 それは、NADPHの産生とヌクレオチドと核酸の合成の間の重要なリンクとして機能します .

類似化合物との比較

Ribose-5-phosphate: An isomer of ribulose-5-phosphate, involved in nucleotide biosynthesis.

Xylulose-5-phosphate: An epimer of ribulose-5-phosphate, involved in the non-oxidative phase of the pentose phosphate pathway.

Fructose-6-phosphate: Another intermediate in the pentose phosphate pathway, involved in glycolysis and gluconeogenesis.

Uniqueness: Ribulose-5-phosphate is unique due to its dual role in both the oxidative and non-oxidative phases of the pentose phosphate pathway. It serves as a critical link between the production of NADPH and the synthesis of nucleotides and nucleic acids .

生物活性

D-Ribulose 5-phosphate (Ru5P) is a significant metabolite in various biochemical pathways, particularly the pentose phosphate pathway (PPP). This article explores its biological activity, metabolic roles, and potential applications based on diverse sources of research.

Overview of this compound

This compound is a pentose phosphate, a class of organic compounds characterized by a five-carbon sugar with phosphate groups attached. It plays a crucial role as both an intermediate and product in the PPP, which is essential for generating NADPH and ribose-5-phosphate (R5P) for nucleotide synthesis .

Metabolic Pathways

This compound is primarily involved in the following metabolic pathways:

-

Pentose Phosphate Pathway :

- Ru5P is produced from glucose-6-phosphate through oxidative reactions, generating NADPH, which is vital for reductive biosynthesis .

- It can be converted into R5P via ribose-5-phosphate isomerase or into xylulose 5-phosphate through ribulose-phosphate 3-epimerase, facilitating further metabolic processes .

- Biosynthesis of Aromas :

- Nucleotide Synthesis :

Biological Functions

This compound exhibits several biological activities:

- NADPH Production : Essential for biosynthetic reactions and maintaining redox balance within cells.

- Precursor Role : Serves as a precursor for histidine and other amino acids, emphasizing its importance in protein synthesis .

- Potential Biomarker : Presence in certain foods (e.g., winter squash, strawberries) suggests it could be used as a biomarker for dietary intake .

Case Study 1: Role in Flavor Biosynthesis

A study highlighted the involvement of this compound in the biosynthesis of norfuraneol in tomatoes. This indicates its significance not only in metabolism but also in contributing to the sensory properties of food products .

Case Study 2: Metabolic Engineering

Research has explored the engineering of microbial strains to enhance the production of Ru5P. This has implications for biotechnology, particularly in producing biofuels and biochemicals from renewable resources by optimizing metabolic pathways .

Data Table: Key Functions and Pathways

| Function/Pathway | Description |

|---|---|

| Pentose Phosphate Pathway | Generates NADPH and ribose-5-phosphate from glucose-6-phosphate |

| Flavor Compound Precursor | Involved in biosynthesis of norfuraneol in tomatoes |

| Nucleotide Synthesis | Provides ribose units for RNA and DNA |

| Histidine Biosynthesis | Acts as a precursor in the synthesis of histidine |

特性

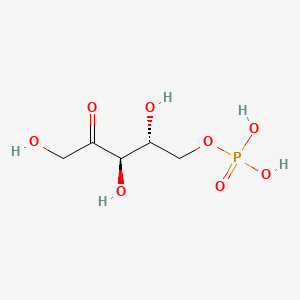

IUPAC Name |

[(2R,3R)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZLKVNUWIIPSJ-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C(=O)CO)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336247, DTXSID001336250 | |

| Record name | Ribulose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Ribulose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Ribulose 5-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

551-85-9, 4151-19-3 | |

| Record name | D-Ribulose 5-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribulose 5-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4151-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribulose 5-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ribulose 5-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribulose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Ribulose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-RIBULOSE 5-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THU37VTP7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Ribulose 5-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。